molecular formula C15H14N4O2S B11164029 N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11164029
M. Wt: 314.4 g/mol
InChI Key: ZQKOPRKCZFFMQG-UHFFFAOYSA-N
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Description

N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that features a thiazole ring and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indole moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and Fischer indole synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group on the indole moiety can yield aniline derivatives .

Scientific Research Applications

N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to its combination of a thiazole ring and an indole moiety, which imparts a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9-7-17-15(22-9)19-13(20)8-16-14(21)12-6-10-4-2-3-5-11(10)18-12/h2-7,18H,8H2,1H3,(H,16,21)(H,17,19,20)

InChI Key

ZQKOPRKCZFFMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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